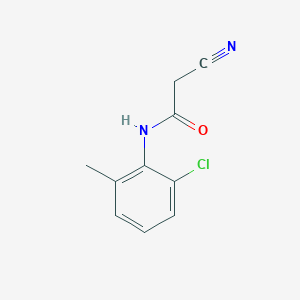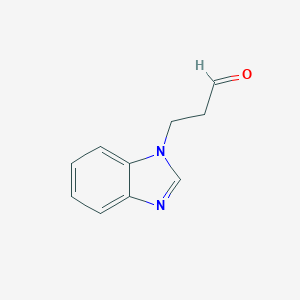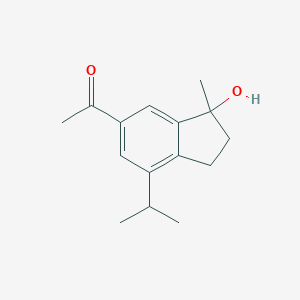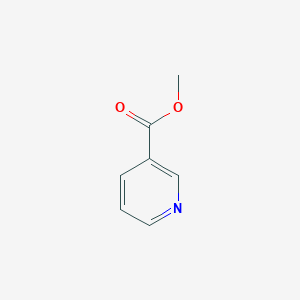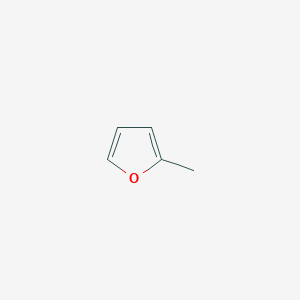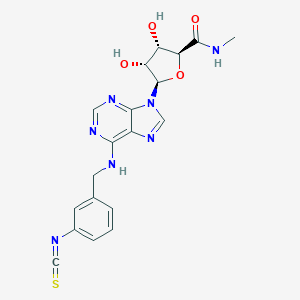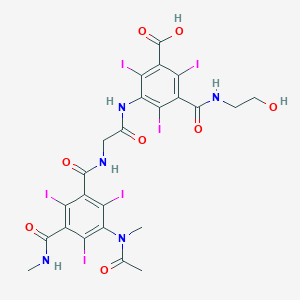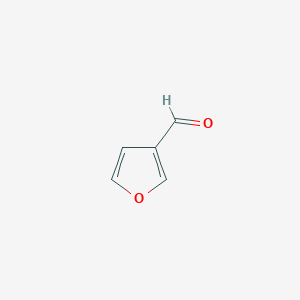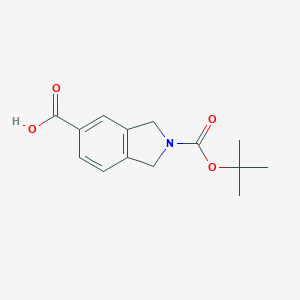![molecular formula C50H42O7 B129962 (2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one CAS No. 574749-31-8](/img/structure/B129962.png)
(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dihydrochromenones, which are characterized by a chromenone core structure with multiple phenylmethoxy substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced through etherification reactions. This can be achieved by reacting the chromenone core with phenylmethanol in the presence of a strong acid catalyst like sulfuric acid or a base like sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromenones with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby modulating biochemical processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-[3,4-Bis(phenylmethoxy)phenyl]-2,3-dihydro-3,5,7-tris(phenylmethoxy)-4H-1-benzopyran-4-one: shares similarities with other dihydrochromenones and phenylmethoxy-substituted compounds.
Urushiol: An oily mixture of organic compounds with allergenic properties found in plants like poison ivy.
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Uniqueness
- The unique combination of phenylmethoxy groups and the chiral nature of this compound distinguishes it from other similar compounds. These features contribute to its distinct chemical reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H42O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,49-50H,31-35H2/t49-,50+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDERHRIWUDGNGS-DJBVYZKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC3=C(C2=O)C(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H42O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
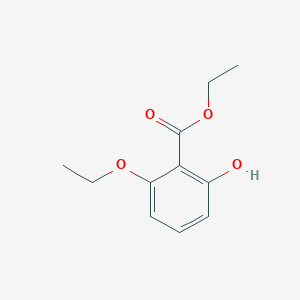
![3-Buten-2-one, 3-[(acetyloxy)methyl]-(9CI)](/img/structure/B129885.png)

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)
